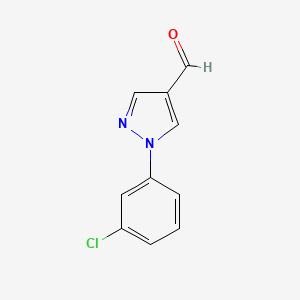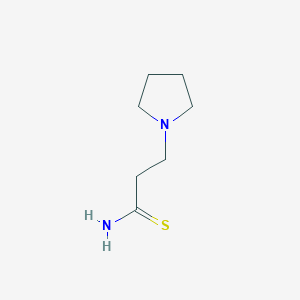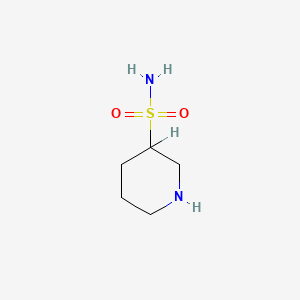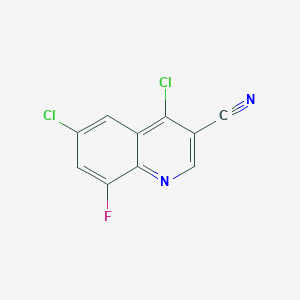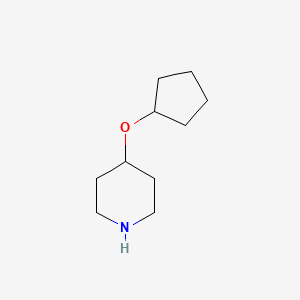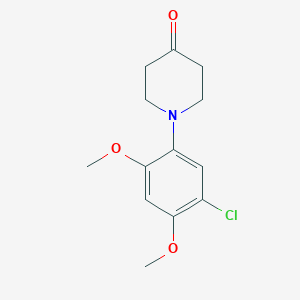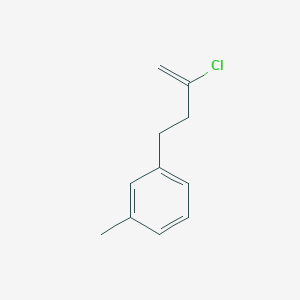
2-Chloro-4-(3-methylphenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-methylphenyl)-1-butene, also known as 2C-4-Methyl-1-butene, is an organic compound belonging to the class of substituted alkenes. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 2C-4-Methyl-1-butene has been widely studied for its potential applications in various fields such as biochemistry, pharmacology, and material science.
Wissenschaftliche Forschungsanwendungen
Bioactivation and Metabolic Pathways
Bioactivation of 1-Chloro-2-Hydroxy-3-Butene : 1-Chloro-2-hydroxy-3-butene (CHB), a metabolite of 1,3-butadiene (a known carcinogen), is bioactivated by rat liver microsomes. This process involves converting CHB to 1-chloro-3-buten-2-one (CBO) and 1-chloro-3,4-epoxy-2-butanol (CEB) through cytochrome P450s. The study highlights the metabolism's Michaelis-Menten kinetics and identifies CBO as the dominant product, which is significant for understanding CHB's role in carcinogenicity and its potential use as a biomarker in exposure studies (Wang et al., 2018).
Chemical Reactions and Synthesis
Reactivity of Disilyne RSi≡SiR with π-Bonds : The study explores the reactions of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne 1 with butenes and phenylacetylene. It reveals stereospecific reactions leading to disilacyclobutenes and a 1,2-disilabenzene derivative, providing insights into the reactivity of silicon compounds with π-bonds (Kinjo et al., 2007).
Reaction Kinetics and Mechanisms
Kinetics of Chlorine Atom Reactions with Alkenes : This research investigates the reaction kinetics of atomic chlorine with a series of alkenes, including 1-butene, cis-2-butene, and trans-2-butene. The study establishes a structure–reactivity scheme that considers the degree of alkyl substitution at the double bond and allylic carbons, offering valuable data for understanding atmospheric chemistry in marine boundary layers (Ezell et al., 2002).
Eigenschaften
IUPAC Name |
1-(3-chlorobut-3-enyl)-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBNONHIMLZSJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641122 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methylphenyl)-1-butene | |
CAS RN |
731772-17-1 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)
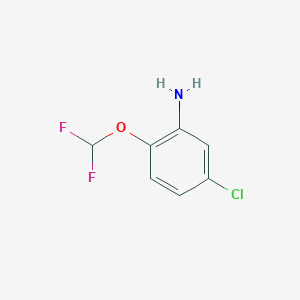
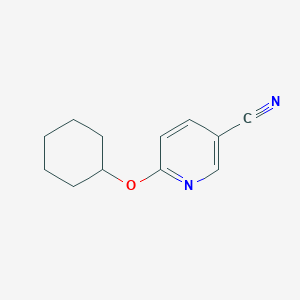
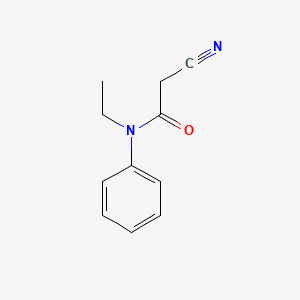
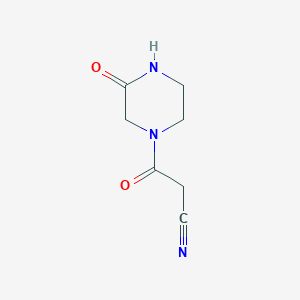
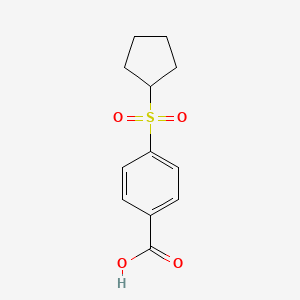
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)
